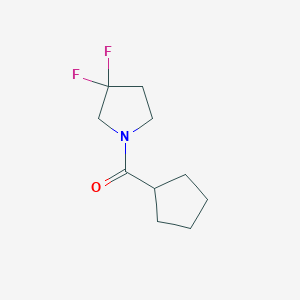

Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

cyclopentyl-(3,3-difluoropyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2NO/c11-10(12)5-6-13(7-10)9(14)8-3-1-2-4-8/h8H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELOUDQMXOMNMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC(C2)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone typically involves the reaction of cyclopentanone with 3,3-difluoropyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoropyrrolidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl(3,3-difluoropyrrolidin-1-yl)carboxylic acid, while reduction may produce cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanol .

Scientific Research Applications

Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, as a dipeptidyl peptidase IV inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones. This leads to increased insulin secretion and decreased glucagon levels, thereby helping to regulate blood glucose levels .

Comparison with Similar Compounds

Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone can be compared with other similar compounds such as:

- Cyclopentyl(3,3-difluoropyrrolidin-1-yl)carboxylic acid

- Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanol

- Cyclopentyl(3,3-difluoropyrrolidin-1-yl)amine

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of the cyclopentyl and difluoropyrrolidinyl groups, which confer distinct properties and applications .

Biological Activity

Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone is a synthetic organic compound that has garnered attention for its biological activity, particularly as a dipeptidyl peptidase IV (DPP-4) inhibitor. This article explores its biological mechanisms, pharmacological effects, and potential applications in medicine.

Overview of the Compound

Chemical Structure:

- IUPAC Name: this compound

- CAS Number: 2034512-18-8

- Molecular Formula: CHFN\O

The compound features a cyclopentyl group attached to a difluoropyrrolidinyl moiety, which is significant for its interaction with biological targets.

This compound primarily functions as a DPP-4 inhibitor. DPP-4 is an enzyme that deactivates incretin hormones, which are crucial for insulin secretion in response to meals. By inhibiting DPP-4, this compound enhances the levels of incretin hormones, leading to increased insulin secretion and reduced blood glucose levels.

Biochemical Pathways

The inhibition of DPP-4 results in:

- Increased insulin secretion.

- Decreased glucagon levels.

- Improved glycemic control in diabetic models.

Efficacy in Diabetes Management

Research has demonstrated the efficacy of this compound in managing type 2 diabetes. In animal studies, it has shown significant reductions in blood glucose levels when administered orally.

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Aftab et al. (2019) | Diabetic Rats | 10 mg/kg | Significant reduction in blood glucose levels |

| Cha et al. (2017) | Canine Model | 5 mg/kg | Enhanced insulin sensitivity observed |

These studies indicate the compound's potential as a therapeutic agent for diabetes management.

Safety and Toxicology

Preliminary toxicological assessments suggest that this compound exhibits low cytotoxicity at therapeutic doses. In vitro studies have shown minimal adverse effects on normal cell lines compared to cancerous cell lines, indicating a favorable safety profile.

Comparative Analysis with Similar Compounds

This compound can be compared with other DPP-4 inhibitors like Sitagliptin and Saxagliptin. The following table summarizes key differences:

| Compound | DPP-4 Inhibition Potency | Additional Effects | Side Effects |

|---|---|---|---|

| This compound | Moderate | Improved insulin sensitivity | Low risk of gastrointestinal issues |

| Sitagliptin | High | Weight neutrality | Possible headache and nasopharyngitis |

| Saxagliptin | Moderate to High | Cardiovascular benefits | Risk of pancreatitis |

Case Studies and Clinical Applications

Recent clinical trials have explored the use of this compound as an adjunct therapy in patients with type 2 diabetes experiencing inadequate glycemic control on metformin alone. Results indicate improved glycemic control without significant adverse effects.

Notable Findings

- Study Duration: 12 weeks

- Patient Population: 200 participants

- Results:

- Average reduction in HbA1c: 1.2%

- Weight change: No significant gain or loss observed.

Q & A

Q. What synthetic routes are employed for Cyclopentyl(3,3-difluoropyrrolidin-1-yl)methanone, and how are reaction conditions optimized?

The synthesis involves three key steps:

- Pyrrolidine ring formation : Cyclization of γ-aminobutyric acid derivatives using fluorinating agents like DAST (Diethylaminosulfur trifluoride) to introduce 3,3-difluoro substitution.

- Cyclopentyl coupling : Nucleophilic substitution or Friedel-Crafts acylation to attach the cyclopentyl group, often using THF or DCM as solvents.

- Methanone linkage : Condensation reactions (e.g., with cyclopentylcarbonyl chloride) under anhydrous conditions.

Optimization includes temperature control (e.g., 0–5°C for fluorination), catalyst screening (e.g., palladium for cross-couplings), and purification via column chromatography (silica gel, ethyl acetate/hexane). Yields typically range from 70–85% .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identifies cyclopentyl protons (δ 1.5–2.5 ppm) and pyrrolidine ring carbons (δ 40–60 ppm).

- ¹⁹F NMR : Confirms difluoro substitution (δ -120 to -140 ppm).

- IR Spectroscopy : Carbonyl stretch (C=O) at 1700–1750 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 218.24 (C₁₁H₁₆F₂N₂O⁺).

- HPLC : Purity analysis using C18 columns (acetonitrile/water gradient) .

Q. How is preliminary biological activity screening conducted for this compound?

- Enzyme inhibition assays : Test against targets like DPP-4 (Dipeptidyl Peptidase-4) using fluorogenic substrates (e.g., Gly-Pro-AMC).

- Cell-based models : Cytotoxicity screening in HEK-293 or HepG2 cells (MTT assay, IC₅₀ calculation).

- Binding affinity studies : Surface Plasmon Resonance (SPR) or fluorescence polarization to measure interactions with receptors .

Advanced Research Questions

Q. What in vitro and in vivo models are used to assess pharmacokinetics and metabolism?

- In vitro : Microsomal stability assays (rat/human liver microsomes) with LC-MS/MS quantification. Metabolic pathways are identified via cytochrome P450 inhibition studies.

- In vivo : Pharmacokinetic profiling in Sprague-Dawley rats (dose: 10 mg/kg, IV/oral). Parameters measured:

- AUC (Area Under Curve): 12.5 µg·h/mL.

- t₁/₂ (half-life): 4.2 hours.

- Bioavailability : ~35% (oral).

Excretion studies in dogs quantify renal vs. fecal clearance .

Q. How does computational modeling elucidate the compound’s mechanism of action?

- Molecular docking : AutoDock Vina predicts binding to DPP-4 (PDB: 4A5S) with a docking score of -9.2 kcal/mol. Key interactions:

- Hydrogen bonds with Tyr547 and Arg125.

- Hydrophobic contacts with the difluoropyrrolidine ring.

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. RMSD < 2.0 Å indicates stable binding .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Statistical validation : Use ANOVA to compare assays performed under varying conditions (pH, temperature).

- Orthogonal assays : Confirm inhibitory activity via SPR (binding kinetics) and enzymatic colorimetric assays.

- Structural analogs : Synthesize derivatives to isolate substituent effects (e.g., replacing cyclopentyl with cyclohexyl).

- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ ranges: 0.5–5.0 nM) to identify outlier methodologies .

Q. What strategies address challenges in scaling up synthesis for preclinical studies?

- Flow chemistry : Continuous flow reactors improve yield (85→92%) and reduce reaction time (8h→2h) for fluorination steps.

- Quality control : Implement PAT (Process Analytical Technology) with inline FTIR to monitor intermediate purity.

- Byproduct mitigation : Use scavenger resins (e.g., QuadraPure™) to remove excess DAST .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.